molecular formula C18H27N3O B14371545 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea

3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea

Cat. No.: B14371545
M. Wt: 301.4 g/mol
InChI Key: QJYULNJJPQABNM-CSJGLSHJSA-N
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Description

3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is an organic compound characterized by its unique structure, which includes a phenyl group, an imine group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea typically involves the reaction of a phenyl-substituted imine with a dipropylurea derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of phenyl oxides.

    Reduction: Formation of phenylamines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dimethylurea
  • 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-diethylurea

Uniqueness

3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of dipropyl groups may enhance its lipophilicity and membrane permeability, distinguishing it from similar compounds with different alkyl substitutions.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea

InChI

InChI=1S/C18H27N3O/c1-5-12-21(13-6-2)18(22)20-16(4)14-15(3)19-17-10-8-7-9-11-17/h7-11,14H,5-6,12-13H2,1-4H3,(H,20,22)/b16-14+,19-15?

InChI Key

QJYULNJJPQABNM-CSJGLSHJSA-N

Isomeric SMILES

CCCN(CCC)C(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C

Canonical SMILES

CCCN(CCC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C

Origin of Product

United States

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